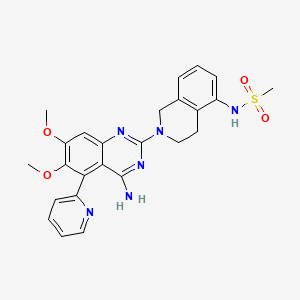










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[C:5]([O:16][CH3:17])=[C:4]([O:18][CH3:19])[CH:3]=1.[C:20]([N:22]1[CH2:31][CH2:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]1)#[N:21].O.Cl>CS(C)=O.C(OCC)(=O)C>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([O:18][CH3:19])=[C:5]([O:16][CH3:17])[C:6]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:1]=[C:20]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:21]=1
|


|
Name
|
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C(=C1C#N)C1=NC=CC=C1)OC)OC
|
|
Name
|
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
|
|
Name
|
sodium t-pentoxide
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was then stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below 30° C
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (50 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with saturated NaCl solution (2×30 ml)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
After this time, the resulting slurry was filtered
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |